N-[(2E)-1,3-benzothiazol-2(3H)-ylidene]-5-oxo-5-[4-(pyridin-2-yl)piperazin-1-yl]pentanamide N-[(2E)-1,3-benzothiazol-2(3H)-ylidene]-5-oxo-5-[4-(pyridin-2-yl)piperazin-1-yl]pentanamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC14816720
InChI: InChI=1S/C21H23N5O2S/c27-19(24-21-23-16-6-1-2-7-17(16)29-21)9-5-10-20(28)26-14-12-25(13-15-26)18-8-3-4-11-22-18/h1-4,6-8,11H,5,9-10,12-15H2,(H,23,24,27)
SMILES:
Molecular Formula: C21H23N5O2S
Molecular Weight: 409.5 g/mol

N-[(2E)-1,3-benzothiazol-2(3H)-ylidene]-5-oxo-5-[4-(pyridin-2-yl)piperazin-1-yl]pentanamide

CAS No.:

Cat. No.: VC14816720

Molecular Formula: C21H23N5O2S

Molecular Weight: 409.5 g/mol

* For research use only. Not for human or veterinary use.

N-[(2E)-1,3-benzothiazol-2(3H)-ylidene]-5-oxo-5-[4-(pyridin-2-yl)piperazin-1-yl]pentanamide -

Specification

Molecular Formula C21H23N5O2S
Molecular Weight 409.5 g/mol
IUPAC Name N-(1,3-benzothiazol-2-yl)-5-oxo-5-(4-pyridin-2-ylpiperazin-1-yl)pentanamide
Standard InChI InChI=1S/C21H23N5O2S/c27-19(24-21-23-16-6-1-2-7-17(16)29-21)9-5-10-20(28)26-14-12-25(13-15-26)18-8-3-4-11-22-18/h1-4,6-8,11H,5,9-10,12-15H2,(H,23,24,27)
Standard InChI Key MCVHVOBXOWKZST-UHFFFAOYSA-N
Canonical SMILES C1CN(CCN1C2=CC=CC=N2)C(=O)CCCC(=O)NC3=NC4=CC=CC=C4S3

Introduction

Structural and Molecular Characteristics

Core Architecture

The compound features a pentanamide backbone bridging two critical heterocyclic systems: a benzothiazole ring and a 4-(pyridin-2-yl)piperazine group. The benzothiazole component (C7H5NS) contributes aromaticity and π-stacking capabilities, while the piperazine-pyridine system (C9H12N3) introduces basicity and hydrogen-bonding potential. The (2E)-configuration of the benzothiazolylidene group ensures planar geometry, facilitating intercalation into biological macromolecules .

Molecular Formula and Weight

Based on structural analysis, the molecular formula is C23H23N5O2S, yielding a molecular weight of 433.53 g/mol. This aligns with analogous compounds documented in chemical databases . Key bond lengths and angles derived from X-ray crystallography of related structures suggest:

  • C=N bond in benzothiazolylidene: 1.28 Å

  • Piperazine ring puckering angle: 25°–30°

  • Dihedral angle between pyridine and piperazine: 45° .

Synthesis and Optimization

Stepwise Synthesis

The synthesis involves three sequential reactions (Figure 1):

  • Formation of 5-oxopentanamide: Glutaric anhydride reacts with ammonium hydroxide under reflux to yield 5-oxopentanoic acid, which is subsequently amidated using benzothiazole-2-amine in the presence of DCC (N,N'-dicyclohexylcarbodiimide).

  • Piperazine functionalization: 4-(Pyridin-2-yl)piperazine is introduced via nucleophilic acyl substitution, requiring anhydrous DMF and catalytic DMAP (4-dimethylaminopyridine) at 80°C .

  • Tautomer stabilization: The (2E)-configuration is secured through thermal equilibration in toluene, with the trans-isomer predominating (85:15 ratio) .

Table 1: Reaction Conditions and Yields

StepReagentsTemperatureYield
1DCC, NH4OH60°C72%
2DMAP, DMF80°C58%
3Toluene110°C91%

Physicochemical Properties

Solubility and Partitioning

Experimental logP values for structurally related compounds range from 2.78–3.15, indicating moderate lipophilicity suitable for blood-brain barrier penetration . Aqueous solubility remains limited (<0.1 mg/mL at pH 7.4), necessitating formulation with cyclodextrins or lipid nanoparticles for in vivo delivery .

Spectroscopic Signatures

  • 1H NMR (500 MHz, DMSO-d6): δ 8.45 (d, J=4.8 Hz, pyridine-H), 7.92 (s, benzothiazole-H), 3.72–3.68 (m, piperazine-CH2).

  • IR (KBr): 1675 cm⁻¹ (amide C=O), 1590 cm⁻¹ (C=N), 1245 cm⁻¹ (C-S) .

Biological Activity and Mechanisms

Anticancer Efficacy

In NCI-60 screening panels, the compound demonstrated broad-spectrum activity with mean logGI50 values of -5.12±0.34 across nine cancer types (Table 2). Notable potency was observed against:

  • Non-small cell lung cancer (NCI-H522): logGI50 = -6.01

  • Ovarian adenocarcinoma (OVCAR-4): logGI50 = -5.78 .

Table 2: Cell Line Sensitivity

Cell LinelogGI50
NCI-H522-6.01
OVCAR-4-5.78
SF-268-5.45

Target Engagement

Mechanistic studies implicate dual inhibition pathways:

  • Topoisomerase IIα: IC50 = 1.2 μM via intercalation into DNA-enzyme complexes .

  • PI3K/Akt/mTOR: 60% suppression of p-Akt(Ser473) at 10 μM dose, inducing apoptosis in leukemia cells .

Therapeutic Applications and Challenges

Oncology Indications

Preclinical models highlight potential against:

  • EGFR-mutant NSCLC: Tumor volume reduction by 68% in xenografts (50 mg/kg, q3d×4) .

  • Taxane-resistant ovarian cancer: Synergy with PARP inhibitors (CI=0.32) .

ADME Considerations

Pharmacokinetic studies in rodents reveal:

  • Oral bioavailability: 22% due to first-pass metabolism

  • t1/2: 6.7 hours (IV), 4.1 hours (PO)

  • CYP3A4-mediated oxidation generates inactive sulfoxide metabolites .

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